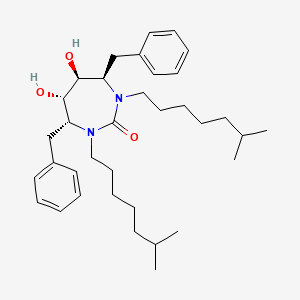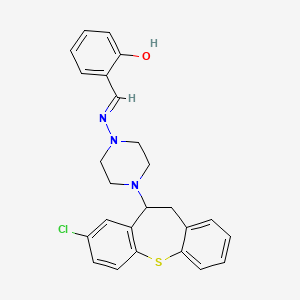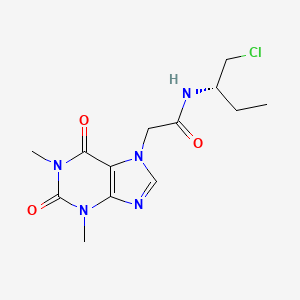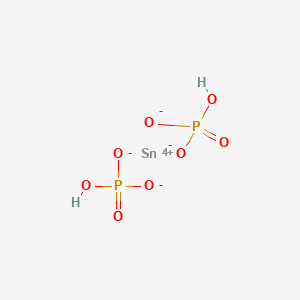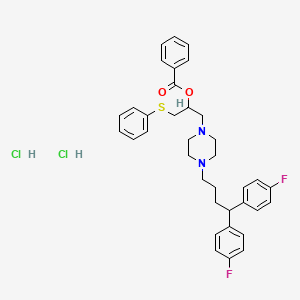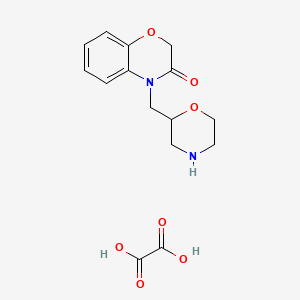
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-8-bromo-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-8-bromo-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a pyrroloquinoline core, a bromine atom, and several ester and amide linkages, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-8-bromo-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrroloquinoline core through cyclization reactions.
- Introduction of the bromine atom via halogenation.
- Esterification and amidation reactions to attach the various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methyl groups or the indole moiety.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the bromine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a therapeutic agent, given its complex structure and potential bioactivity.
Medicine
In medicine, this compound could be explored for its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or advanced coatings.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with DNA or RNA: Affecting gene expression or replication.
Modulating signaling pathways: Influencing cellular processes such as apoptosis or proliferation.
類似化合物との比較
Similar Compounds
1H-Pyrrolo(3,2-f)quinoline derivatives: Other compounds with similar core structures but different functional groups.
Indole derivatives: Compounds featuring the indole moiety, which may have similar biological activities.
Uniqueness
The uniqueness of 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-8-bromo-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
140447-60-5 |
|---|---|
分子式 |
C32H37BrClN5O9 |
分子量 |
751.0 g/mol |
IUPAC名 |
methyl 8-bromo-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C32H36BrN5O9.ClH/c1-32(30(41)46-6)28(39)23-18-13-17(33)15-38(20(18)14-21(25(23)35-32)47-31(42)37-9-7-36(2)8-10-37)29(40)19-11-16-12-22(43-3)26(44-4)27(45-5)24(16)34-19;/h11-12,14,17,34-35H,7-10,13,15H2,1-6H3;1H |
InChIキー |
ZADDKDBGOYSRJZ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)Br)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


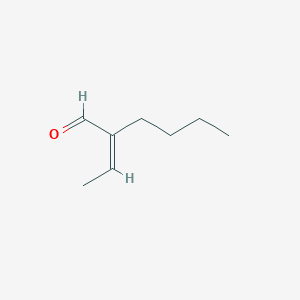





![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
